molecular formula C23H19FO6 B11047310 methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11047310
M. Wt: 410.4 g/mol
InChI Key: LOWGGLVEIXDEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furo[3,2-c]pyran ring system, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps, including the formation of the furo[3,2-c]pyran ring system and the introduction of the 2-fluorobenzyl group. Common synthetic routes may involve:

    Formation of the Furo[3,2-c]pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using 2-fluorobenzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the biological activities of furo[3,2-c]pyran derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is unique due to its specific structural features, including the furo[3,2-c]pyran ring system and the presence of the 2-fluorobenzyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C23H19FO6

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 3-[3-[(2-fluorophenyl)methoxy]phenyl]-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C23H19FO6/c1-13-10-18-20(22(25)29-13)19(21(30-18)23(26)27-2)14-7-5-8-16(11-14)28-12-15-6-3-4-9-17(15)24/h3-11,19,21H,12H2,1-2H3

InChI Key

LOWGGLVEIXDEOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC(=CC=C3)OCC4=CC=CC=C4F)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.